molecular formula C14H14FNO2 B3172623 2-(3-Ethoxyphenoxy)-5-fluoroaniline CAS No. 946729-58-4

2-(3-Ethoxyphenoxy)-5-fluoroaniline

Cat. No.: B3172623
CAS No.: 946729-58-4
M. Wt: 247.26 g/mol
InChI Key: PVFPDUYVILPECU-UHFFFAOYSA-N
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Description

The compound is presumed to consist of a 5-fluoroaniline backbone with a 3-ethoxyphenoxy substituent at the second position. Such derivatives are often explored as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-(3-ethoxyphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFPDUYVILPECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenoxy)-5-fluoroaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-ethoxyphenol with 5-fluoro-2-nitroaniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

2-(3-Ethoxyphenoxy)-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Key Data Table: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Hazard Class
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.27 1.257 352.1 3.13 Irritant (Xi)
2-(Difluoromethoxy)-5-fluoroaniline C₇H₆F₃NO 195.12 N/A N/A N/A Not specified
2-(Benzyloxy)-5-fluoroaniline C₁₃H₁₂FNO 217.24 N/A N/A N/A Irritant
2-(2,3-Dimethylphenoxy)-5-fluoroaniline C₁₄H₁₄FNO 231.27 N/A N/A N/A Not specified

Biological Activity

2-(3-Ethoxyphenoxy)-5-fluoroaniline is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique chemical structure, featuring a fluoro group and an ethoxyphenoxy moiety, lends itself to various applications in medicinal chemistry.

  • Molecular Formula : C14_{14}H14_{14}FNO
  • Molecular Weight : 235.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µM)Reference
Escherichia coli32
Pseudomonas aeruginosa64
Acinetobacter baumannii16

The data indicates that this compound exhibits significant antimicrobial activity, particularly against Acinetobacter baumannii, which is known for its multidrug resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research focusing on its mechanism of action suggests that it may inhibit specific enzymes involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function, which is crucial for cancer cell survival.
  • Cell Signaling Modulation : It may interact with receptors that influence cellular signaling pathways related to growth and apoptosis.

Case Studies

  • Study on E. coli Resistance :
    A study assessed the effectiveness of this compound against E. coli strains with varying efflux pump capabilities. Results showed that the compound's activity was significantly reduced in strains with active efflux mechanisms, highlighting the need for structural modifications to enhance permeability and reduce efflux susceptibility .
  • Fluorinated Compounds in Cancer Therapy :
    Research indicated that fluorinated derivatives like this compound demonstrated improved cytotoxic effects against cancer cell lines compared to non-fluorinated analogs. The introduction of the fluorine atom appears to enhance the compound's interaction with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound.

Key Findings

  • Fluorine Substitution : The presence of fluorine increases lipophilicity, potentially enhancing membrane permeability and biological activity.
  • Ethoxy Group Influence : The ethoxy moiety contributes to the overall stability and solubility of the compound, which is beneficial for pharmacokinetics.

Comparative Analysis with Similar Compounds

Compound NameMIC (µM)Biological Activity
This compound16-64Antimicrobial, Anticancer
2-(4-Benzylphenoxy)-5-fluoroaniline32Antimicrobial
2-(3-Ethylphenoxy)-5-chloroaniline128Less effective

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out for its potent effects against certain pathogens and potential anticancer properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Ethoxyphenoxy)-5-fluoroaniline, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, substituting a halogen (e.g., Cl or Br) on an aniline ring with 3-ethoxyphenoxy groups under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C. Yield optimization requires precise control of stoichiometry, reaction time, and catalyst selection (e.g., CuI for Ullmann coupling). Side reactions, such as over-ethoxylation, can be minimized by using excess 3-ethoxyphenol. Purity is confirmed via GC-MS or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • GC-MS : Quantify purity by comparing retention times and mass fragmentation patterns against standards. For example, GC-MS analysis of similar fluoroaniline derivatives achieved >97% purity thresholds .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C5, ethoxy group integration).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities. Calibrate using reference compounds with analogous substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity (similar to fluoroaniline derivatives in ).
  • Store at 0–6°C in amber vials to prevent photodegradation. Monitor stability via periodic TLC or HPLC under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., nitro or acetyl) to steer electrophilic substitution. For example, nitration at the para position relative to fluorine, followed by reduction .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling enhances selectivity for bulky substituents. Evidence from analogous compounds shows improved yields with Pd(OAc)₂/XPhos ligands .

Q. How should researchers resolve discrepancies in spectral data when analyzing novel derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For ambiguous peaks, compare with computational predictions (DFT-based chemical shift calculations).
  • Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidative byproducts. Document batch-specific variations (e.g., solvent traces in ).

Q. What computational methods are effective in predicting the reactivity of this compound in further functionalization?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to the ethoxy group.
  • MD Simulations : Predict solvation effects in reaction media (e.g., DMSO vs. THF) to optimize solvent choice .

Q. How can researchers design stability studies to assess the compound’s degradation pathways under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via LC-MS for hydrolytic (e.g., ethoxy group cleavage) or oxidative byproducts.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. Reference protocols from fluoroaniline stability studies in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Ethoxyphenoxy)-5-fluoroaniline
Reactant of Route 2
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